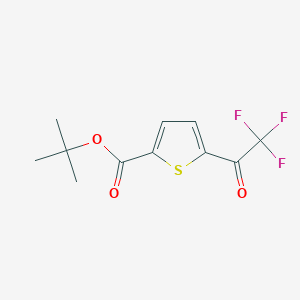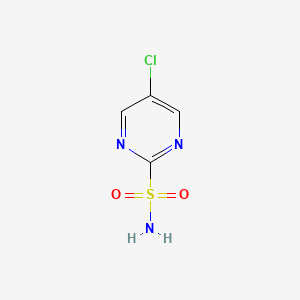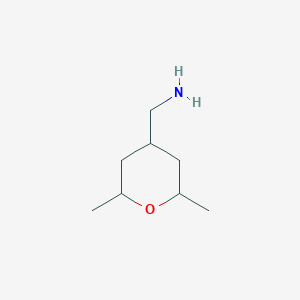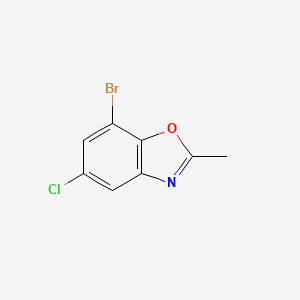
3-Bromo-2-fluoro-5-methylbenzyl alcohol
Übersicht
Beschreibung
3-Bromo-2-fluoro-5-methylbenzyl alcohol (3-BFMA) is a chemical compound that has a wide range of applications in scientific research. It is a colorless liquid that is soluble in water and has a boiling point of 127°C. 3-BFMA is a useful reagent in organic synthesis and has been used in a variety of research fields, including biochemistry, pharmacology, and materials science.
Wissenschaftliche Forschungsanwendungen
Carbonyl Addition Reactions
The compound, 3-Bromo-2-fluoro-5-methylbenzyl alcohol, has been utilized in the generation and carbonyl addition reactions of dibromofluoromethyllithium derived from tribromofluoromethane. This process is applied in the stereoselective synthesis of fluoro olefins and 2-bromo-2-fluoro-1,3-alkanediols, highlighting its role in the formation of complex fluorinated structures (Shimizu et al., 1998).
Chiral Stationary Phases in HPLC
In high-performance liquid chromatography (HPLC), derivatives of 3-Bromo-2-fluoro-5-methylbenzyl alcohol, specifically 3-fluoro-, 3-chloro-, and 3-bromo-5-methylphenylcarbamates, are employed as chiral stationary phases. These compounds demonstrate significant chiral recognition abilities, indicating their importance in enantioselective separations (Chankvetadze et al., 1997).
Selective Cytotoxicity in Cancer Research
Research on compounds derived from 3-Bromo-2-fluoro-5-methylbenzyl alcohol, such as dibenzyl bromophenols, has revealed their selective cytotoxicity against several human cancer cell lines. This discovery highlights its potential in developing novel anticancer agents (Xiuli Xu et al., 2004).
Synthesis of Fluorinated Compounds
The compound is also significant in the facile synthesis of fluorinated compounds, such as 2-bromo-3-fluorobenzonitrile. The halodeboronation of aryl boronic acids, involving this compound, exemplifies its utility in organic synthesis and fluorination reactions (Szumigala et al., 2004).
Synthesis of HIV-1 Integrase Inhibitors
In the context of antiviral drug development, particularly for HIV-1, derivatives of 3-Bromo-2-fluoro-5-methylbenzyl alcohol have been used as intermediates in synthesizing 7-benzylnaphthyridinones, which are key components of HIV-1 integrase inhibitors (Boros et al., 2007).
Eigenschaften
IUPAC Name |
(3-bromo-2-fluoro-5-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-5-2-6(4-11)8(10)7(9)3-5/h2-3,11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZHOJSLEZVRGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-fluoro-5-methylbenzyl alcohol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[4-(Propan-2-yloxy)pyridin-3-yl]methanol](/img/structure/B1381917.png)

![1-[(Dimethylamino)methyl]cyclobutan-1-amine](/img/structure/B1381920.png)


![6-Bromo-2-cyclopropyl-5-methylbenzo[d]oxazole](/img/structure/B1381926.png)
![{3-[2-(Dimethylamino)ethoxy]pyridin-4-yl}methanamine](/img/structure/B1381928.png)

![2-Methyl-6-[(1,1,1-trifluoropropan-2-YL)oxy]pyridine-3-carboxylic acid](/img/structure/B1381930.png)

